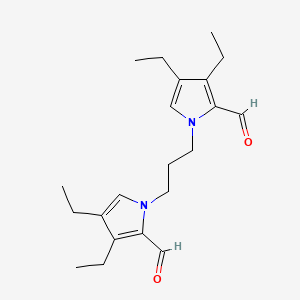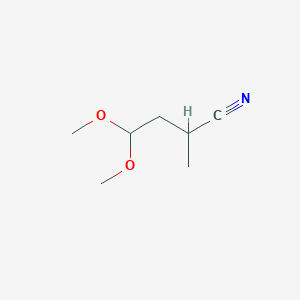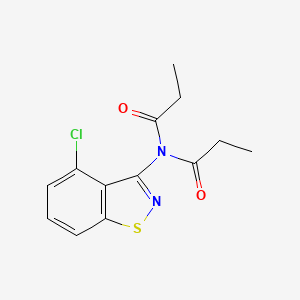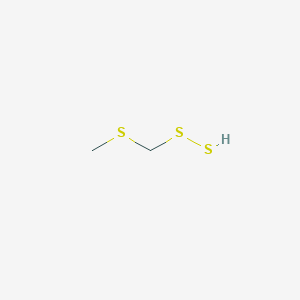
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide is a chemical compound known for its unique structure and properties It features a benzyl group attached to a butanediamide backbone, with a 4-methylbenzene-1-sulfonyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzylamine: Benzylamine is synthesized through the reduction of benzyl cyanide.
Sulfonylation: The benzylamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-4-methylbenzenesulfonamide.
Amidation: The final step involves the reaction of N-benzyl-4-methylbenzenesulfonamide with butanediamide under appropriate conditions to yield N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or sulfonyl derivatives.
Applications De Recherche Scientifique
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide can be compared with other similar compounds, such as:
N-Benzyl-4-methylbenzenesulfonamide: Lacks the butanediamide backbone, resulting in different chemical properties and reactivity.
N-Benzyl-N-(4-methylbenzenesulfonyl)acetamide: Contains an acetamide group instead of butanediamide, leading to variations in biological activity and applications.
The uniqueness of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
104816-53-7 |
|---|---|
Formule moléculaire |
C18H20N2O4S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-benzyl-N'-(4-methylphenyl)sulfonylbutanediamide |
InChI |
InChI=1S/C18H20N2O4S/c1-14-7-9-16(10-8-14)25(23,24)20-18(22)12-11-17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
NKXFXFZPKYEXKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)



![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)





![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


